4-Amino-2,6-diiodophenol
Overview
Description
4-Amino-2,6-diiodophenol is a chemical compound with the molecular formula C₆H₅I₂NO . It is characterized by the presence of amino and diiodo substituents on a phenolic ring. Here are some key points about this compound:
- IUPAC Name : 4-amino-2,6-diiodophenol
- CAS Number : 2297-82-7
- Molecular Weight : 360.92 g/mol
- Melting Point : 169-171°C
- Physical Form : Powder
- Storage Temperature : Room temperature (RT)
- Purity : 95%
Molecular Structure Analysis
The molecular structure of 4-Amino-2,6-diiodophenol consists of a phenolic ring with amino (NH₂) and diiodo (I₂) substituents. The IUPAC-standard InChI representation is as follows:
InChI=1S/C6H5I2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the search results, it is likely to participate in substitution reactions due to the presence of halogens (iodine) and the amino group. Further research would be necessary to explore its reactivity and potential reactions.
Physical And Chemical Properties Analysis
- Melting Point : 169-171°C
- Solubility : Information on solubility in various solvents is not provided in the search results.
- Appearance : As a powder, it likely appears as a crystalline solid.
- Density : Not specified in the available data.
Scientific Research Applications
Membrane-Protective and Antioxidant Activity
A study by Buravlev et al. (2017) focused on the synthesis of 4-aminomethyl derivatives of 2,6-diisobornylphenol. These compounds exhibited high membrane-protective and antioxidant activities, which were influenced by the structure of the substituent and the substance's concentration. This highlights the potential of 4-Amino-2,6-diiodophenol derivatives in protective and antioxidant applications.
Environmental Contaminant Degradation
Kitagawa, Kimura, and Kamagata (2004) investigated a novel 4-nitrophenol degradation gene cluster in a gram-positive bacterium Kitagawa et al. (2004). While this research doesn't directly involve 4-Amino-2,6-diiodophenol, it is relevant due to the structural similarities and potential applications in environmental bioremediation.
Electroactive Phenol Based Polymer Synthesis
The research by Kaya and Aydın (2012) on the synthesis of electroactive phenol-based polymers, including 4-aminophenol, demonstrated applications in electrical conductivity and fluorescence measurements Kaya and Aydın (2012). This suggests potential applications of 4-Amino-2,6-diiodophenol in the development of new materials with unique electroactive properties.
Catalysis and Environmental Monitoring
Nasrollahzadeh et al. (2020) discussed the reduction of nitro compounds to amines using graphene-based catalysts Nasrollahzadeh et al. (2020). While 4-Amino-2,6-diiodophenol is not directly mentioned, the study's relevance lies in the transformation of similar nitro compounds, implying possible catalytic applications for 4-Amino-2,6-diiodophenol in environmental and industrial processes.
Biomedical Research
In the context of biomedical research, Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, exploring their antimicrobial and antidiabetic activities Rafique et al. (2022). This suggests a potential avenue for 4-Amino-2,6-diiodophenol derivatives in developing new pharmaceutical compounds with antimicrobial and antidiabetic properties.
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.
- Safety Information : Handle with care, avoid ingestion, and use appropriate protective equipment.
Future Directions
Research on 4-Amino-2,6-diiodophenol could explore the following areas:
- Biological Activity : Investigate its potential applications in medicine or as a chemical probe.
- Synthetic Routes : Develop efficient and scalable synthetic methods.
- Structural Modifications : Explore derivatives with improved properties.
properties
IUPAC Name |
4-amino-2,6-diiodophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFZJCCEDLGNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501681 | |
Record name | 4-Amino-2,6-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-diiodophenol | |
CAS RN |
2297-82-7 | |
Record name | 4-Amino-2,6-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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